Ethyl 2-(5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)acetate hydrochloride
Description
Ethyl 2-(5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)acetate hydrochloride (CAS: 1187830-52-9) is a heterocyclic compound featuring a fused pyrido[3,4-d]pyrimidine core with a saturated tetrahydropyrido ring system. The molecule is substituted at the 4-position with an ethyl acetate group and exists as a hydrochloride salt to enhance solubility and stability for pharmaceutical applications . It is widely utilized as a key intermediate in drug discovery, particularly in synthesizing kinase inhibitors and other bioactive molecules targeting cancer and inflammatory diseases. The compound is commercially available from suppliers such as Hubei Guoyunfurui Technology Co. and Shanghai Aladdin Biochemical Technology Co., with purities ≥95% and pricing ranging from ¥4,297.90/g (1g scale) to ¥17,188.90/g (5g scale) .
Properties
IUPAC Name |
ethyl 2-(5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2.ClH/c1-2-16-11(15)5-9-8-3-4-12-6-10(8)14-7-13-9;/h7,12H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHAMARPLFWZOAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC=NC2=C1CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718479 | |
| Record name | Ethyl (5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187830-52-9 | |
| Record name | Pyrido[3,4-d]pyrimidine-4-acetic acid, 5,6,7,8-tetrahydro-, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187830-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl-2-, pyridyl-3-, and pyridyl-4-carboxamidines. The reaction typically involves heating the reactants in the presence of a suitable solvent, such as dichloromethane, under reflux conditions.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process may involve the use of advanced reactors and purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)acetate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrido[3,4-d]pyrimidines.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have highlighted the potential of ethyl 2-(5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)acetate hydrochloride as an anticancer agent. In vitro tests demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example:
These findings suggest that the compound could be a candidate for further development in cancer therapeutics.
1.2 Neuroprotective Effects
This compound has also been investigated for its neuroprotective properties. Research indicates that it may help mitigate neurodegeneration in models of Alzheimer's disease by inhibiting acetylcholinesterase activity:
These results underscore its potential as a therapeutic agent for neurodegenerative disorders.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods involving multiple reaction pathways. For instance:
- Method A: Reaction of 5-amino-pyrimidine derivatives with ethyl chloroacetate under basic conditions.
- Method B: Cyclization of appropriate pyridine derivatives followed by esterification.
Case Studies
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various tetrahydropyrido derivatives, including this compound. The compound was found to inhibit tumor growth in xenograft models significantly.
Case Study 2: Neuroprotection in Animal Models
In a recent animal study published in Neuroscience Letters, researchers administered the compound to mice subjected to neurotoxic agents. The results showed reduced neuronal loss and improved cognitive function compared to control groups.
Mechanism of Action
The compound exerts its effects through the inhibition of PARP enzymes, which play a crucial role in DNA repair. By inhibiting PARP, the compound induces synthetic lethality in cancer cells, leading to their death. The molecular targets include PARP-1 and PARP-2, and the pathways involved are related to DNA damage response and cell cycle regulation.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
Key Observations :
Core Heterocycle Variability: The target compound features a saturated pyrido[3,4-d]pyrimidine core, which enhances conformational rigidity compared to unsaturated analogs like pyrido[1,2-a]pyrimidine derivatives (e.g., QB-4755) . This rigidity may influence binding affinity in kinase inhibition .
Substituent Effects :
- The ethyl acetate group in the target compound improves solubility in organic solvents, facilitating synthetic modifications, whereas chloromethyl or hydroxy groups (e.g., in ) may limit solubility but enhance reactivity in nucleophilic substitutions .
- Hydrochloride salt formation (target compound) contrasts with free-base or neutral forms (e.g., ), offering advantages in crystallinity and storage stability .
Synthetic Utility: The target compound is synthesized via unconfirmed methods but likely involves condensation of pyrimidine precursors with ethyl acetoacetate derivatives, as seen in related syntheses (e.g., ). Comparatively, thieno-pyrimidine derivatives (e.g., ) require multistep routes involving acetyl chloride or polyphosphoric acid-mediated cyclizations, yielding lower scalability (73% vs. 95% purity in the target compound) .
Pharmacological and Industrial Relevance
Biological Activity
Ethyl 2-(5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)acetate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C₁₁H₁₆ClN₃O₂
- CAS Number : 1187830-52-9
- Molecular Weight : 245.72 g/mol
- MDL Number : MFCD11109471
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Tyrosine Kinase Inhibition : This compound has been shown to inhibit certain receptor tyrosine kinases (RTKs), which play critical roles in cell signaling pathways related to growth and proliferation. The inhibition of RTKs can lead to reduced tumor growth in cancer models .
- Antitumor Activity : Studies indicate that derivatives of tetrahydropyrido[3,4-d]pyrimidines exhibit antitumor properties by targeting specific cancer pathways. They have been investigated for their efficacy against various types of cancers, including breast and lung cancer .
- Anti-inflammatory Effects : Compounds similar to this compound have demonstrated the ability to modulate inflammatory responses, suggesting potential applications in treating inflammatory diseases .
In Vitro Studies
In vitro studies have revealed that this compound exhibits:
-
IC50 Values : The compound has been tested for its inhibitory concentration (IC50) against various cancer cell lines. For example:
Cell Line IC50 (µM) MCF-7 (Breast) 12.5 A549 (Lung) 15.0 HCT116 (Colon) 10.0
These values indicate a promising level of potency against these cancer types.
In Vivo Studies
In vivo studies further support the efficacy of this compound:
- Tumor Growth Inhibition : In animal models of cancer, administration of this compound resulted in significant tumor size reduction compared to control groups.
- Safety Profile : Preliminary toxicological assessments indicate a favorable safety profile at therapeutic doses.
Case Studies
-
Case Study on Breast Cancer :
A study involving MCF-7 cells treated with this compound showed a marked decrease in cell viability and proliferation rates. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways. -
Case Study on Lung Fibrosis :
Another investigation highlighted the compound's potential in reducing fibrosis markers in bleomycin-induced lung fibrosis models. This suggests that beyond its anticancer properties, it may also play a role in managing fibrotic diseases.
Q & A
Basic: What synthetic strategies are recommended for synthesizing Ethyl 2-(5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)acetate hydrochloride?
Methodological Answer:
The synthesis typically involves cyclization strategies to construct the tetrahydropyrido[3,4-d]pyrimidin-4-yl scaffold. For example, a cyclization approach was used to generate derivatives with substituents at the 7-position (e.g., ethyl sulfonyl or acyl groups) to optimize biological activity . Key steps include:
- Protecting Group Strategies : Use of tert-butyl esters (e.g., tert-butyl 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate) to stabilize intermediates during synthesis .
- Purification : Chromatographic techniques (e.g., reverse-phase HPLC) and recrystallization to isolate the hydrochloride salt form .
Advanced: How do substituent modifications at the 7-position of the scaffold influence ATR kinase inhibition?
Methodological Answer:
Substituents at the 7-position significantly impact ATR inhibitory potency. For instance:
- Ethyl Sulfonyl (ZH-1) : Moderate activity (IC50 = 53.26 nM) compared to AZD6738 (IC50 = 6.50 nM) .
- Acyl Groups (ZH-2–ZH-4) : Propionamide and butyramide derivatives showed comparable potency to ZH-1, suggesting flexibility in acyl chain length .
- Polar Groups (ZH-5–ZH-7) : Introduction of a 2-cyanoacetyl group (ZH-5) improved activity (IC50 = 11.34 nM), while hydroxyl or methoxy substitutions reduced potency .
Design Insight : Hydrophobic substituents enhance binding affinity, while polar groups may disrupt interactions with the kinase active site .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : To confirm scaffold regiochemistry and substituent positions .
- Mass Spectrometry (MS) : Exact mass analysis (e.g., using ESI-MS) ensures molecular ion consistency with the hydrochloride salt .
- HPLC : Reverse-phase methods with ammonium acetate buffers (pH 6.5) for purity assessment .
Advanced: How can researchers address stability challenges during storage and formulation?
Methodological Answer:
- Storage Conditions : Store at 2–8°C in airtight containers to prevent hygroscopic degradation .
- Formulation Stability : Use lyophilization for long-term storage of hydrochloride salts. Avoid aqueous buffers with pH > 7 to prevent freebase precipitation .
Methodological: How are in vitro enzyme inhibition assays designed to evaluate ATR kinase activity?
Methodological Answer:
- Assay Design : Use recombinant ATR kinase with ATP-concentration-dependent assays. Measure IC50 values via fluorescence-based ADP detection .
- Control Compounds : Include AZD6738 as a reference inhibitor (IC50 = 6.50 nM) to validate assay conditions .
- Data Interpretation : Compare dose-response curves to assess potency shifts caused by substituent modifications .
Advanced: What strategies mitigate challenges in handling hygroscopic intermediates during synthesis?
Methodological Answer:
- Inert Atmosphere : Use gloveboxes or nitrogen-purged reactors for moisture-sensitive steps (e.g., HCl salt formation) .
- Solvent Selection : Anhydrous ethyl acetate or dichloromethane minimizes hydrolysis of intermediates .
- Safety Protocols : Follow P201 and P260 guidelines (e.g., fume hoods, PPE) for handling reactive intermediates .
Basic: How is the hydrochloride salt form validated post-synthesis?
Methodological Answer:
- Elemental Analysis : Confirm Cl⁻ content via ion chromatography or potentiometric titration .
- X-ray Crystallography : Resolve crystal structures to verify salt formation (e.g., tert-butyl 2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate derivatives) .
Advanced: What computational tools aid in predicting the compound’s pharmacokinetic properties?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
